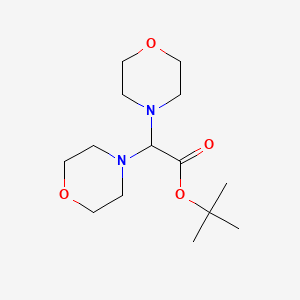

tert-Butyl2,2-dimorpholinoacetate

Description

Contextualization within Alpha-Functionalized Esters in Organic Synthesis

Alpha-functionalized esters are a cornerstone of modern organic synthesis, serving as versatile building blocks for a vast array of complex molecules. The introduction of a heteroatom or functional group at the carbon atom adjacent to the ester carbonyl (the α-position) dramatically alters the molecule's reactivity, enabling a diverse range of chemical transformations. nih.gov Classic examples include α-halo esters, which are precursors to α-amino acids and other nucleophilic substitution products, and α-keto esters, which are important intermediates in various synthetic pathways. acs.org The functionalization at this position is crucial as it allows for the construction of key carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceutical drugs and bioactive compounds. nih.gov The ability to manipulate the α-position provides chemists with a powerful tool for strategic bond formation and molecular assembly. youtube.com

Significance of Geminal Disubstitution in Chemical Design

The concept of attaching two non-hydrogen functional groups to the same carbon atom, known as geminal disubstitution, imparts unique chemical properties to a molecule. wikipedia.org Geminal dihalides, for instance, can be used in the synthesis of alkynes, while geminal diols readily convert to ketones or aldehydes. wikipedia.org In the context of nitrogen-containing compounds, geminal diamines, also known as aminals, are of particular interest. These structures can be viewed as the nitrogen analogues of acetals and ketals and are typically stable in basic conditions but can be hydrolyzed in acidic media to reveal a carbonyl group. youtube.com This stability profile makes them useful as protecting groups for aldehydes and ketones. Furthermore, the presence of two nitrogen atoms on a single carbon can influence the stereochemistry and electronic nature of the molecule, opening up unique avenues for reactivity and synthetic applications. nih.gov

Role of Cyclic Amines (Morpholine) in Synthetic Methodologies

Morpholine (B109124) is a heterocyclic compound featuring both an amine and an ether functional group. wikipedia.org As a secondary amine, it is widely used in organic synthesis to form enamines and aminals. wikipedia.orgchemicalbook.com The presence of the ether oxygen withdraws electron density from the nitrogen, making morpholine less basic and nucleophilic than similar cyclic amines like piperidine. wikipedia.orgchemicalbook.com This modulated reactivity is often advantageous in controlling chemical reactions. The morpholine moiety is frequently incorporated into bioactive molecules and approved drugs to improve their physicochemical and pharmacokinetic properties. nih.govsci-hub.senih.gov Its inclusion can enhance potency and provide desirable drug-like characteristics, making it a "privileged structure" in medicinal chemistry. nih.govsci-hub.se

Hypothesized Unique Reactivity and Synthetic Utility of tert-Butyl 2,2-dimorpholinoacetate

Based on its structural components, tert-Butyl 2,2-dimorpholinoacetate is hypothesized to possess significant synthetic potential. The molecule combines the features of an α-functionalized ester with a geminal diamine (specifically, a dimorpholino aminal). The bulky tert-butyl ester group provides steric hindrance, which can influence the approach of reagents and potentially offer stability against premature hydrolysis.

Hypothesized Synthesis: A plausible synthetic route to tert-Butyl 2,2-dimorpholinoacetate would involve the reaction of a suitable precursor, such as tert-butyl glyoxylate (B1226380) or tert-butyl dihaloacetate, with two equivalents of morpholine. The reaction of glyoxylate, which contains an aldehyde functional group, with amines is a known pathway for forming related structures. nih.govnih.gov

Potential Reactivity and Utility: The compound's reactivity is expected to be centered around the aminal functional group.

Protected Glyoxylate Equivalent: Under acidic conditions, the dimorpholino group could be hydrolyzed to reveal a carbonyl group, making the parent compound a stable, handleable precursor to the highly reactive tert-butyl glyoxylate.

Nucleophilic Character: While the aminal itself is stable, deprotonation at the α-carbon is not feasible. However, it could potentially serve as a precursor to a ketene (B1206846) aminal, a highly electron-rich and nucleophilic species, upon elimination.

Precursor to α-Amino Acids: The geminal diamino structure could potentially be manipulated through reductive pathways to furnish novel α-amino acid derivatives. d-nb.info

The combination of the sterically demanding tert-butyl ester and the dual morpholine substituents on the α-carbon suggests a unique and largely unexplored reactivity profile, marking tert-Butyl 2,2-dimorpholinoacetate as a compound of interest for further synthetic investigation.

Data Tables

Table 1: Physicochemical Properties of Constituent Functional Groups

| Functional Group | Key Properties | Role in Target Molecule |

| tert-Butyl Ester | Sterically bulky, resistant to nucleophilic attack and hydrolysis. wikipedia.org | Enhances stability, influences steric environment of the α-carbon. |

| Morpholine | Secondary amine, forms stable aminals, less basic than piperidine. wikipedia.orgchemicalbook.com | Forms the geminal diamine, impacts solubility and electronic properties. |

| Aminal | Stable to base, labile in acid, can act as a protecting group for carbonyls. youtube.com | Core functional group, dictates the primary mode of reactivity. |

Table 2: Proposed Reaction for Synthesis

| Reaction Type | Reactants | Product | Conditions |

| Aminal Formation | tert-Butyl glyoxylate, Morpholine (2 eq.) | tert-Butyl 2,2-dimorpholinoacetate | Aprotic solvent (e.g., Toluene), possibly with acid catalysis and removal of water. |

Structure

3D Structure

Properties

Molecular Formula |

C14H26N2O4 |

|---|---|

Molecular Weight |

286.37 g/mol |

IUPAC Name |

tert-butyl 2,2-dimorpholin-4-ylacetate |

InChI |

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(17)12(15-4-8-18-9-5-15)16-6-10-19-11-7-16/h12H,4-11H2,1-3H3 |

InChI Key |

KCZSEEFPIOCKLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(N1CCOCC1)N2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2,2 Dimorpholinoacetate

Direct Synthesis Approaches

The direct formation of tert-butyl 2,2-dimorpholinoacetate from a simple acetate (B1210297) precursor is a formidable task due to the difficulty of introducing two amino groups onto the same α-carbon. This section explores the theoretical considerations and potential strategies for achieving this transformation.

Strategies for Geminal Functionalization of Acetate Esters

The creation of a geminal diamino functionality at the α-position of an acetate ester is not a standard transformation and requires specialized methods.

The α-alkylation of esters is a well-established method for forming carbon-carbon bonds at the α-position. nih.govorganicreactions.org This typically involves the deprotonation of the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which then acts as a nucleophile to attack an alkyl halide. youtube.comyoutube.comlibretexts.org This process is highly effective for introducing alkyl groups.

However, the direct α-amination of an ester enolate with an aminating agent is not a common or efficient process for forming two C-N bonds at the same carbon. The introduction of the first amino group would alter the electronic properties of the α-carbon, making the introduction of a second amino group at the same position challenging. Furthermore, competing side reactions would likely dominate. Therefore, traditional α-alkylation strategies are not directly applicable to the synthesis of tert-butyl 2,2-dimorpholinoacetate.

The direct geminal amination of an active methylene (B1212753) group, such as that in an acetate ester, is a non-trivial transformation. More plausible approaches to constructing the α,α-diamino ester framework involve starting from precursors that are more amenable to such functionalization.

One potential strategy could involve the use of glyoxylic acid or its derivatives. The condensation of glyoxylic acid or its esters with amides can lead to the formation of diaminoacetic acid derivatives. acs.org A hypothetical route could, therefore, involve the reaction of a tert-butyl glyoxylate (B1226380) with morpholine (B109124). However, the direct reaction of an aldehyde with two equivalents of a secondary amine to form a geminal diamine is often not a high-yielding process and can be complicated by the formation of enamines or other byproducts.

A more viable, albeit indirect, approach could be the synthesis of a suitable precursor like 2,2-dibromo-tert-butylacetate, followed by nucleophilic substitution with morpholine. The synthesis of geminal dihalides from ketones or aldehydes is a known transformation. wikipedia.org However, the direct dibromination of tert-butyl acetate at the α-position would be challenging. A more likely route to a dihaloacetate would be from tartaric acid or glyoxylic acid precursors.

Another potential route could involve the use of α,β-unsaturated esters. nih.govbeilstein-journals.orgresearchgate.net While these methods typically lead to α,β-diamino esters, modifications to the reaction sequence or starting materials might offer a pathway to geminal diamination, although this is speculative.

Incorporation of the tert-Butyl Ester Moiety

The introduction of the sterically hindered tert-butyl ester group requires specific esterification methods.

Several methods exist for the synthesis of tert-butyl esters. A common laboratory method involves the reaction of a carboxylic acid with tert-butyl alcohol in the presence of a catalyst. However, due to the steric hindrance of the tert-butyl group, direct Fischer esterification is often inefficient.

More effective methods for tert-butylation include:

Reaction with isobutylene (B52900): In the presence of a strong acid catalyst like sulfuric acid or perchloric acid, carboxylic acids can be esterified with isobutylene. rsc.org

Use of tert-butyl acetate as a reagent: Transesterification with tert-butyl acetate can be a viable method. rsc.org

Reaction with tert-butyl 2,2,2-trichloroacetimidate: This reagent allows for the formation of tert-butyl esters under mild conditions. enamine.net

Alkylation with N,N-dimethylformamide di-tert-butyl acetal: This has been used for the tert-butylation of phenols. nih.gov

The choice of method would depend on the stability of the substrate to the reaction conditions. For a sensitive molecule like a geminal diamino acid, milder conditions would be preferable.

In a multi-step synthesis of tert-butyl 2,2-dimorpholinoacetate, protecting group strategies would be crucial. If the geminal dimorpholino moiety is constructed first, the carboxylic acid would likely need to be protected. Subsequently, this protecting group would be removed to allow for the esterification with a tert-butylating agent.

Conversely, if the tert-butyl ester is introduced early in the synthesis, it must be stable to the conditions required for the subsequent geminal amination steps. The tert-butyl ester group is generally stable to basic conditions but is readily cleaved under acidic conditions. This chemical property would need to be carefully considered when planning the synthetic sequence.

Stepwise Synthetic Strategies

The creation of tert-butyl 2,2-dimorpholinoacetate is most effectively achieved through a stepwise synthetic route. This approach allows for the careful control of each chemical transformation, ensuring the efficient formation of the desired product. The general strategy involves the initial synthesis of a suitable precursor with an activated methylene group, followed by the introduction of the two morpholine moieties, and culminating in a final esterification step.

The synthesis commences with the selection of a suitable precursor that contains a reactive methylene group, which is essential for the subsequent introduction of the morpholine units. Dihaloacetic acids or their ester derivatives are ideal starting materials due to the presence of two halogen atoms on the α-carbon, which act as excellent leaving groups in nucleophilic substitution reactions.

Commonly employed precursors include dichloroacetic acid or dibromoacetic acid. The choice between these precursors can be influenced by their commercial availability, cost, and reactivity. For instance, dibromoacetic acid is generally more reactive than dichloroacetic acid, which may allow for milder reaction conditions. Alternatively, the corresponding esters, such as ethyl dichloroacetate (B87207) or methyl dibromoacetate, can be used. The ester group in these precursors can be hydrolyzed to the carboxylic acid after the introduction of the morpholine units.

A plausible precursor for the direct formation of the final product is tert-butyl dichloroacetate or tert-butyl dibromoacetate. The synthesis of tert-butyl chloroacetate (B1199739) has been reported through the reaction of chloroacetic acid and isobutylene under the action of a high-efficiency catalyst. google.com A similar approach could be envisioned for the corresponding dihalo-derivatives.

The introduction of the two morpholine units onto the activated methylene group of the precursor is a critical step in the synthesis. This is typically achieved through a nucleophilic substitution reaction where the nitrogen atom of morpholine acts as the nucleophile, displacing the halogen atoms on the α-carbon of the dihaloacetic acid or its ester. chemguide.co.uklibretexts.org

Given that morpholine is a secondary amine, it can act as both a nucleophile and a base. In the reaction with a dihaloacetic acid, an excess of morpholine is generally used. A portion of the morpholine reacts as the nucleophile to displace the two halogen atoms, while the excess morpholine acts as a base to neutralize the hydrogen halide (e.g., HCl or HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the morpholine nucleophile, which would render it unreactive. The reaction is typically carried out in a suitable solvent, and the temperature is controlled to manage the exothermic nature of the reaction and to prevent unwanted side reactions.

The reaction of a dihaloacetic acid with an excess of morpholine would lead to the formation of the corresponding 2,2-dimorpholinoacetic acid. If a dihaloacetate ester is used as the starting material, the reaction with morpholine would yield the corresponding ester of 2,2-dimorpholinoacetic acid.

The final step in the synthesis of tert-butyl 2,2-dimorpholinoacetate is the esterification of the 2,2-dimorpholinoacetic acid precursor. The introduction of the bulky tert-butyl group can be challenging due to steric hindrance. Several methods can be employed for this transformation.

One common method for the synthesis of tert-butyl esters is the acid-catalyzed reaction of the carboxylic acid with isobutylene. thieme.degoogle.com This reaction is typically carried out in a suitable solvent in the presence of a strong acid catalyst, such as sulfuric acid. Another approach involves the use of tert-butyl alcohol as the esterifying agent, often in the presence of a coupling agent or a catalyst that can activate the carboxylic acid. researchgate.net

Given the presence of the two basic morpholine rings in the precursor, which can be protonated by strong acids, milder esterification methods may be preferred. The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP) can be an effective method for the tert-butylation of carboxylic acids under neutral or basic conditions. thieme.de

Alternatively, if the synthesis starts with an ester of 2,2-dimorpholinoacetic acid, such as the methyl or ethyl ester, a transesterification reaction could be employed. However, due to the steric hindrance of the tert-butyl group, this approach is generally less favored.

A direct route, starting from tert-butyl dichloroacetate, would involve the nucleophilic substitution with morpholine as the final step. This would bypass the need for a separate esterification step. The reaction of tert-butyl chloroacetate with dimethylaniline has been reported, suggesting the feasibility of nucleophilic substitution on such esters. orgsyn.org

Interactive Data Tables

Table 1: Hypothetical Reaction Data for the Synthesis of 2,2-Dimorpholinoacetic Acid

| Precursor | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Dichloroacetic Acid | Morpholine (4 eq.) | Dichloromethane | 25 | 24 | 75 |

| Dibromoacetic Acid | Morpholine (4 eq.) | Tetrahydrofuran | 0-25 | 12 | 82 |

Table 2: Hypothetical Reaction Data for the Esterification of 2,2-Dimorpholinoacetic Acid

| Carboxylic Acid | Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2,2-Dimorpholinoacetic Acid | Isobutylene | H₂SO₄ | Dichloromethane | 0 | 48 | 65 |

| 2,2-Dimorpholinoacetic Acid | Di-tert-butyl dicarbonate | DMAP | Acetonitrile | 25 | 12 | 85 |

Chemical Reactivity and Transformations of Tert Butyl 2,2 Dimorpholinoacetate

Reactions Involving the Ester Functionality

The tert-butyl ester group is known for its susceptibility to cleavage under acidic conditions, a property often exploited in its use as a protecting group in organic synthesis. However, its reactivity extends beyond simple deprotection.

Transesterification is a fundamental process for converting one ester into another. wikipedia.orgmasterorganicchemistry.com In the case of tert-butyl esters, this transformation can be catalyzed by acids or bases. wikipedia.org Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. wikipedia.org Given the steric bulk of the tert-butyl group, these reactions might require forcing conditions or specialized catalysts to proceed efficiently.

Base-catalyzed transesterification, on the other hand, typically involves an alkoxide nucleophile. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the tert-butoxide leaving group. wikipedia.org The equilibrium of this reaction can be driven towards the desired product by using the new alcohol as a solvent or by removing the formed tert-butanol. wikipedia.org

| Reaction Type | Catalyst | General Conditions | Expected Outcome |

| Acid-Catalyzed Transesterification | H₂SO₄, TsOH | Excess of primary or secondary alcohol, heat | Formation of a new ester and tert-butanol |

| Base-Catalyzed Transesterification | NaOR, KOR | Alcohol (ROH) as solvent | Formation of a new ester and tert-butoxide |

The carbonyl carbon of the ester group in tert-butyl 2,2-dimorpholinoacetate is an electrophilic center and can be attacked by various nucleophiles. masterorganicchemistry.com Strong nucleophiles, such as those found in organolithium or Grignard reagents, typically add twice to esters, leading to the formation of tertiary alcohols after acidic workup. libretexts.org However, the steric hindrance from the two α-morpholino groups and the tert-butyl group may significantly slow down or even prevent such reactions.

Weaker nucleophiles, such as amines, can react with esters to form amides in a process called aminolysis. This reaction is generally slower than hydrolysis and often requires heating. The presence of two basic morpholino groups within the molecule might complicate this reaction by neutralizing any acid catalyst or by reacting with the ester themselves under harsh conditions.

| Nucleophile | Reagent Type | Expected Product | Notes |

| Hydride | LiAlH₄ | Primary alcohol | Reduction of the ester |

| Organometallic | R-MgX, R-Li | Tertiary alcohol | Addition of two R groups |

| Amines | RNH₂ | Amide | Aminolysis, may require heat |

Reactivity at the Alpha-Carbon (C-2)

The α-carbon of tert-butyl 2,2-dimorpholinoacetate is unique as it is bonded to two nitrogen atoms of the morpholino groups and is adjacent to the carbonyl group. This substitution pattern significantly influences its reactivity.

The acidity of α-protons to a carbonyl group is a well-established phenomenon, leading to the formation of enolates which are key intermediates in many carbon-carbon bond-forming reactions. masterorganicchemistry.comyoutube.com However, in tert-butyl 2,2-dimorpholinoacetate, there are no protons directly attached to the α-carbon. Instead, the α-carbon is substituted with two morpholino groups. Therefore, classical α-deprotonation to form a simple enolate is not possible.

The presence of two electron-withdrawing amino groups is expected to influence the acidity of protons on the carbons adjacent to the nitrogen atoms within the morpholine (B109124) rings, but this is outside the scope of direct α-carbon reactivity.

Given the absence of an enolizable proton, electrophilic additions at the α-carbon via an enolate intermediate are not a feasible reaction pathway for tert-butyl 2,2-dimorpholinoacetate. Reactions that typically proceed through enolate intermediates, such as α-halogenation or alkylation, would not occur under standard conditions. msu.edu

Nucleophilic substitution at the α-carbon of esters is generally not a facile process. However, the presence of two morpholino groups, which are good leaving groups when protonated or activated, could potentially allow for substitution reactions under specific conditions. For instance, in a highly acidic medium, protonation of one of the morpholino nitrogen atoms could facilitate its departure, generating a transient α-cation stabilized by the adjacent ester and the remaining morpholino group. This cation could then be trapped by a nucleophile. However, such a reaction would likely require harsh conditions and may be accompanied by side reactions, including ester cleavage.

Transformations Involving the Morpholine Moieties

The two morpholine rings in tert-butyl 2,2-dimorpholinoacetate are key sites for chemical modification. These transformations can be broadly categorized into reactions at the nitrogen atoms and processes that lead to the opening or degradation of the heterocyclic ring structure.

The nitrogen atoms within the morpholine rings are tertiary amines and, as such, are expected to exhibit nucleophilic and basic properties. However, their reactivity is sterically hindered by the adjacent bulky groups.

Alkylation and Acylation:

In principle, the nitrogen atoms of the morpholine moieties can undergo reactions such as alkylation and acylation. Alkylation would involve the reaction with alkyl halides to form quaternary ammonium (B1175870) salts. Similarly, acylation with acyl chlorides or anhydrides would yield N-acylmorpholinium ions. However, due to the significant steric hindrance around the nitrogen atoms, these reactions are expected to be slow and require forcing conditions.

Coordination Chemistry:

The lone pairs on the nitrogen atoms can also allow for coordination with Lewis acids or metal centers. The efficiency of this coordination would again be influenced by the steric environment.

No specific experimental data for the reactions on the nitrogen atoms of tert-butyl 2,2-dimorpholinoacetate has been found in the reviewed literature. The described reactivity is based on the general principles of tertiary amine chemistry.

The morpholine ring is generally a stable heterocyclic system. However, under specific and often harsh reaction conditions, ring-opening can be induced.

Oxidative Cleavage:

A notable reaction that could lead to the degradation of the morpholine rings is oxidative cleavage. For instance, various N-substituted morpholine derivatives have been shown to undergo oxidative ring-opening of the C(sp³)–C(sp³) bond under visible light photocatalysis in the presence of an oxidant like oxygen. rsc.org This process typically results in the formation of formamide (B127407) derivatives. rsc.org While not specifically documented for tert-butyl 2,2-dimorpholinoacetate, it is plausible that this compound could undergo a similar transformation, leading to the cleavage of one or both morpholine rings.

Table 1: Potential Oxidative Ring-Opening Products of the Morpholine Moiety

| Reactant | Conditions | Potential Products | Reference |

| N-Aryl morpholine derivatives | Visible light, photocatalyst, O₂ atmosphere | 2-(N-Arylformamido)ethyl formate (B1220265) and related compounds | rsc.org |

| tert-Butyl 2,2-dimorpholinoacetate | Hypothetical based on similar systems | Products resulting from the cleavage of one or both morpholine rings to formamides | N/A |

Reductive Ring Opening:

While less common, reductive ring-opening of morpholines can occur under specific catalytic conditions, though this is not a widely reported transformation for simple morpholine derivatives.

It is important to note that specific ring-opening or degradation studies for tert-butyl 2,2-dimorpholinoacetate were not found. The potential for such reactions is inferred from studies on other morpholine-containing compounds.

Stereochemical Control in Synthesis and Reactions

Asymmetric Synthesis Approaches to Enantiopure tert-Butyl 2,2-dimorpholinoacetate

The creation of enantiomerically pure forms of tert-butyl 2,2-dimorpholinoacetate, where one enantiomer is selectively produced over the other, is a key objective. This pursuit has led to the exploration of various asymmetric synthesis strategies.

A foundational strategy in asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. In the context of tert-butyl 2,2-dimorpholinoacetate, a chiral auxiliary could be attached to the acetate (B1210297) backbone to control the introduction of the two morpholino groups at the α-position. While specific examples for this exact compound are not detailed in the literature, the general principle is well-established. For instance, conjugate addition of a homochiral lithium amide to a tert-butyl ester of an α,β-unsaturated acid can lead to highly diastereoselective formation of a new stereocenter. rsc.org This approach, if adapted, could provide a pathway to enantiopure intermediates that can then be converted to the target compound.

Chiral catalysis offers a more elegant and atom-economical approach to asymmetric synthesis. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The formation of the sterically demanding 2,2-disubstituted center in tert-butyl 2,2-dimorpholinoacetate is a prime candidate for this strategy. Research into catalytic asymmetric methods to construct chiral 2,2-disubstituted morpholines has shown promise, utilizing cinchona alkaloid-derived catalysts to achieve excellent yields and enantioselectivities in halocyclization reactions. rsc.org Similarly, phase-transfer catalysis has been effectively used for the asymmetric α-alkylation of malonates, creating quaternary stereocenters with high enantiomeric excess. nih.gov These catalytic systems could potentially be adapted to install the two morpholino groups onto the acetate precursor in a stereocontrolled manner.

Diastereoselective Transformations Initiated by the Compound

Once synthesized in an enantiopure form, tert-butyl 2,2-dimorpholinoacetate can itself act as a chiral starting material, influencing the stereochemical outcome of subsequent reactions. This is known as a diastereoselective transformation. The chiral environment created by the 2,2-dimorpholinoacetate moiety can direct the approach of reagents to other parts of the molecule, leading to the preferential formation of one diastereomer over another. For example, the addition of a carbenoid to a chiral N-ylidene-sulfinamide has been shown to proceed with excellent diastereoselectivity, highlighting the powerful directing effect of existing stereocenters. researchgate.net While specific diastereoselective reactions initiated by tert-butyl 2,2-dimorpholinoacetate are not yet reported, its structural features suggest significant potential in this area.

Influence of the Geminal Dimorpholino Group on Stereoselectivity

The geminal dimorpholino group at the α-carbon is the defining feature of tert-butyl 2,2-dimorpholinoacetate and is expected to exert a profound influence on the stereoselectivity of both its synthesis and its subsequent reactions. The two bulky morpholino groups create a highly congested and well-defined chiral pocket around the quaternary stereocenter. This steric hindrance can dictate the trajectory of incoming reagents, effectively shielding one face of the molecule and allowing attack from the less hindered face. This principle is observed in various stereoselective reactions where bulky groups direct the outcome. nih.gov The conformational rigidity imposed by the two morpholino rings, potentially through intramolecular interactions, would further enhance this stereodirecting effect. Understanding and predicting the conformational preferences of this unique geminal diamine arrangement is crucial for rationally designing stereoselective transformations.

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of tert-butyl 2,2-dimorpholinoacetate would be foundational to understanding its properties. Quantum chemical calculations, such as Density Functional Theory (DFT), would be the primary tool. These calculations could elucidate the electron density distribution, molecular orbital energies, and the nature of the chemical bonds within the molecule.

Key areas of investigation would include:

Atomic Charges and Electrostatic Potential: Analysis of the partial charges on each atom would highlight the electrophilic and nucleophilic centers. The ester carbonyl carbon is expected to be a significant electrophilic site, while the nitrogen and oxygen atoms would be nucleophilic. An electrostatic potential map would visually represent these reactive areas.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and localization of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO would indicate sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule, including hyperconjugative interactions that contribute to its stability. This would be particularly insightful for understanding the interactions between the nitrogen lone pairs of the morpholino groups and the adjacent C-O and C-C bonds.

Conformational Analysis of the Dimorpholino Moiety

The primary focus of such an analysis would be the rotational barriers around the C-N bonds and the puckering of the morpholine (B109124) rings. The morpholine rings typically adopt a chair conformation. However, the steric strain introduced by their proximity in the gem-diaminal structure could lead to distorted or alternative conformations, such as twist-boat forms. nih.govnoaa.gov

A systematic conformational search, followed by geometry optimization and frequency calculations using methods like MMFF (Merck Molecular Force Field) or DFT, would be necessary to locate all low-energy minima on the potential energy surface. The relative energies of these conformers would determine their population at a given temperature.

Table 1: Hypothetical Low-Energy Conformers of the Dimorpholino Moiety

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Key Features |

| Gauche | ~60° | 0.0 | Likely the global minimum due to a balance of steric and electronic effects. |

| Anti | ~180° | (Predicted higher) | Increased steric repulsion between the morpholine rings. |

| Eclipsed | ~0° | (Predicted highest) | Significant steric hindrance. |

This table is a hypothetical representation and requires specific computational data for validation.

Prediction of Reactivity Profiles and Selectivities

Computational chemistry offers powerful tools for predicting how a molecule will react. For tert-butyl 2,2-dimorpholinoacetate, two primary reactive sites are the ester group and the aminal functionality.

Ester Hydrolysis: The hydrolysis of the tert-butyl ester would likely proceed through a tetrahedral intermediate. nih.gov Computational modeling could predict the activation energy for this process under both acidic and basic conditions. The bulky tert-butyl group is known to sterically hinder nucleophilic attack at the carbonyl carbon.

Aminal Stability and Reactivity: Aminals are generally stable under basic and neutral conditions but are susceptible to hydrolysis under acidic conditions, regenerating the parent aldehyde (in this case, glyoxal) and the amine (morpholine). masterorganicchemistry.com The reactivity of aminals is tied to the stability of the intermediate iminium ions. Computational models could predict the pKa of the morpholino nitrogen atoms and the energetics of the hydrolysis pathway. The reactivity of related α-oxoaldehydes like glyoxal (B1671930) is well-documented, showing a propensity for addition and condensation reactions. noaa.govresearchgate.net

Reactivity descriptors derived from DFT, such as Fukui functions and local softness, could be calculated to provide a quantitative measure of the reactivity at different atomic sites.

Transition State Analysis for Key Transformations

Identifying the transition state structure is crucial for understanding the mechanism and kinetics of a chemical reaction. For tert-butyl 2,2-dimorpholinoacetate, key transformations to study would be the hydrolysis of the ester and the hydrolysis of the aminal.

Ester Hydrolysis Transition State: The transition state for ester hydrolysis is expected to be tetrahedral. nih.gov Computational searches for the transition state would involve locating a first-order saddle point on the potential energy surface connecting the reactants and the tetrahedral intermediate. The vibrational frequency analysis would confirm the transition state by the presence of a single imaginary frequency corresponding to the reaction coordinate (the breaking of the C-O bond and formation of the C-nucleophile bond).

Aminal Hydrolysis Transition State: The acid-catalyzed hydrolysis of the aminal would proceed through a series of protonation and bond-cleavage steps. Each step would have its own transition state. Computational analysis could map out the entire reaction pathway, identifying the rate-determining step by comparing the activation energies of each transition state. The stability of the resulting iminium ion intermediates would be a critical factor.

Advanced Applications and Future Directions in Organic Synthesis

Utility as a Chiral Building Block in Complex Molecule Synthesis

There is no information available to suggest that tert-Butyl 2,2-dimorpholinoacetate has been synthesized or utilized as a chiral building block. The concept of a chiral building block is fundamental in asymmetric synthesis, providing a pre-existing stereocenter that is incorporated into a larger, more complex molecule. However, without any data on the enantiomeric or diastereomeric purity of tert-Butyl 2,2-dimorpholinoacetate, or indeed its very existence in the scientific literature, its application in this context cannot be discussed.

Potential as a Ligand or Auxiliary in Metal-Catalyzed or Organocatalytic Reactions

The structure of the proposed molecule, containing two morpholine (B109124) nitrogen atoms and a tert-butyl ester group, suggests potential coordination sites for metal centers or interaction points for organocatalysis. In theory, the nitrogen atoms could act as bidentate ligands for various transition metals. However, no studies have been published that explore this potential. The synthesis and characterization of such metal complexes, as well as their catalytic activity, remain unreported. Similarly, its use as a chiral auxiliary in organocatalytic reactions is not documented.

Exploration in Materials Chemistry or Specialized Reagent Development

The development of new materials and specialized reagents is an active area of chemical research. Molecules with unique functional groups are often explored for their potential to create polymers with novel properties or to act as specific reagents in chemical transformations. There is no indication in the available literature that tert-Butyl 2,2-dimorpholinoacetate has been considered for or applied in materials chemistry or as a specialized reagent.

Derivatization for Novel Functional Molecules

The chemical modification of a core structure to produce novel functional molecules is a common strategy in drug discovery and materials science. While one could theoretically propose various derivatizations of tert-Butyl 2,2-dimorpholinoacetate, such as modification of the morpholine rings or transformation of the ester group, no such derivatives have been reported in the scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.